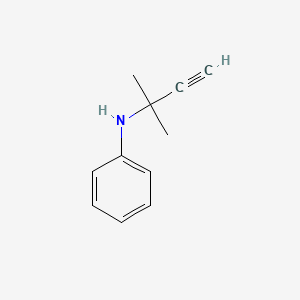

N-(2-methylbut-3-yn-2-yl)aniline

Übersicht

Beschreibung

N-(2-methylbut-3-yn-2-yl)aniline is a useful research compound. Its molecular formula is C11H13N and its molecular weight is 159.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Preparation Methods: N-(2-methylbut-3-yn-2-yl)aniline can be synthesized through chemical reactions, often involving aniline derivatives. One method involves modifying aniline monomers to study the substituent effect on the resulting polymeric products . For instance, the reaction of 4-chloroaniline with 2-methylbut-3-yn-2-yl bromide in the presence of a base like potassium carbonate yields 4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline. This reaction typically occurs in an organic solvent, such as dimethylformamide (DMF), under reflux conditions, followed by purification via recrystallization or column chromatography. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, potentially using continuous flow reactors and automated systems for enhanced efficiency.

Chemical Reactions: this compound participates in various chemical reactions:

- Oxidation: The compound can undergo oxidation to form corresponding quinones or other oxidized derivatives, using oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms, employing reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

- Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions, using nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Scientific Research Applications

This compound and its derivatives find use in chemistry, biology, and medicine:

- Chemistry: It serves as a building block for synthesizing more complex organic molecules. The presence of a double bond in modified aniline monomers allows for various chemical reactions, leading to new polymeric products with differing physicochemical properties .

- Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.

- Medicine: It is explored for potential therapeutic properties and as a precursor for drug development.

- Industry: It is utilized in producing specialty chemicals and materials, including polymers and dyes.

4-Chloro-N-(2-methylbut-3-yn-2-yl)aniline, a derivative of aniline with a chlorine atom at the para position and an N-(2-methylbut-3-yn-2-yl) substituent, has gained interest for its potential therapeutic properties and interactions with biological molecules.

Anti-inflammatory Properties: Research suggests that similar compounds have anti-inflammatory properties, with certain aniline derivatives inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in inflammatory processes.

Eigenschaften

CAS-Nummer |

7471-09-2 |

|---|---|

Molekularformel |

C11H13N |

Molekulargewicht |

159.23 g/mol |

IUPAC-Name |

N-(2-methylbut-3-yn-2-yl)aniline |

InChI |

InChI=1S/C11H13N/c1-4-11(2,3)12-10-8-6-5-7-9-10/h1,5-9,12H,2-3H3 |

InChI-Schlüssel |

REHYMUARMNSKGV-UHFFFAOYSA-N |

SMILES |

CC(C)(C#C)NC1=CC=CC=C1 |

Kanonische SMILES |

CC(C)(C#C)NC1=CC=CC=C1 |

Key on ui other cas no. |

7471-09-2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.